

Application Notes: Utilizing TPh A to Elucidate Pirin Function

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Compound of Interest

Compound Name: TPh A

Cat. No.: B15561796

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Introduction

Pirin is a highly conserved, iron-binding nuclear protein and a member of the cupin superfamily. [1] It functions as a transcriptional cofactor, notably interacting with the oncoprotein Bcl3 to regulate the NF- κ B signaling pathway. [1] Emerging evidence implicates pirin in a variety of cellular processes, including apoptosis, cell migration, and transcriptional regulation, making it a protein of significant interest in cancer research and drug development.

Triphenyl Compound A (**TPh A**) is a potent and specific small molecule inhibitor of pirin. [1] **TPh A** binds directly to pirin with a high affinity, disrupting its interaction with Bcl3. This targeted inhibition provides a powerful chemical tool to dissect the cellular functions of pirin and to validate it as a potential therapeutic target. These application notes provide detailed protocols and data for utilizing **TPh A** to study the multifaceted roles of pirin.

Mechanism of Action

TPh A acts by binding to pirin with a dissociation constant (K_i) of 0.6 μ M, effectively blocking the formation of the pirin-Bcl3 protein complex. [1] This disruption has been shown to downregulate the expression of downstream targets, such as the transcription factor SNAI2, a key regulator of cell migration. By inhibiting the pirin-Bcl3 interaction, **TPh A** allows for the targeted investigation of pirin-dependent signaling pathways.

Data Presentation

The following tables summarize the quantitative data regarding the activity of **TPh A** in various assays.

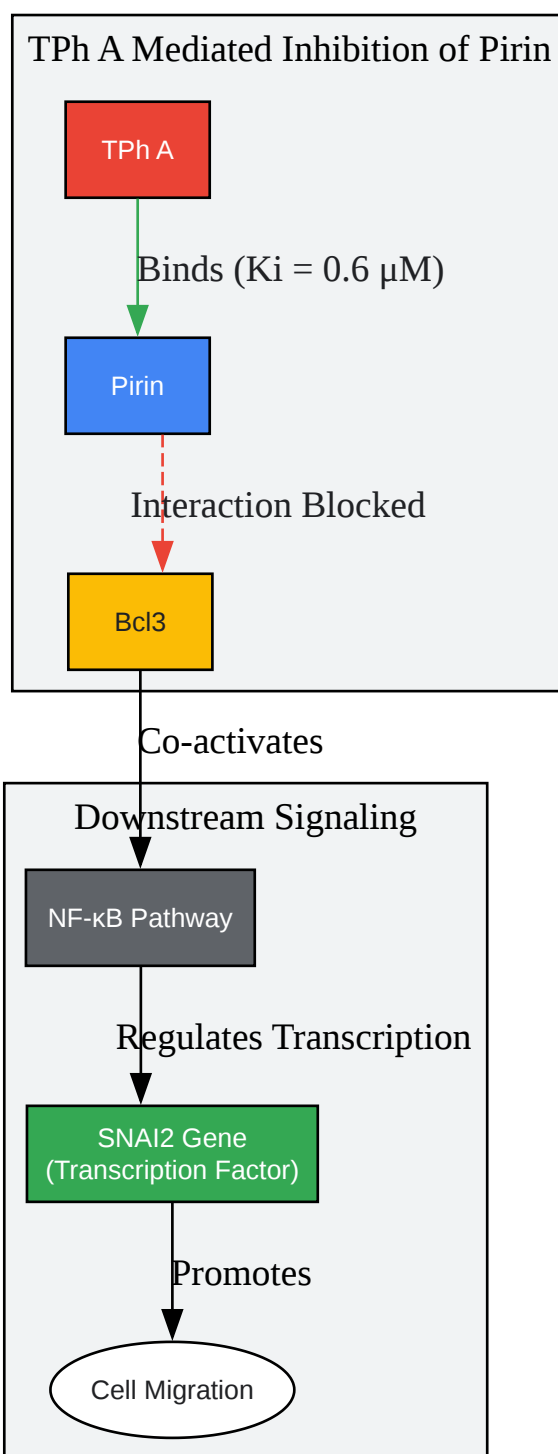
Table 1: **TPh A** Binding Affinity and Cytotoxicity

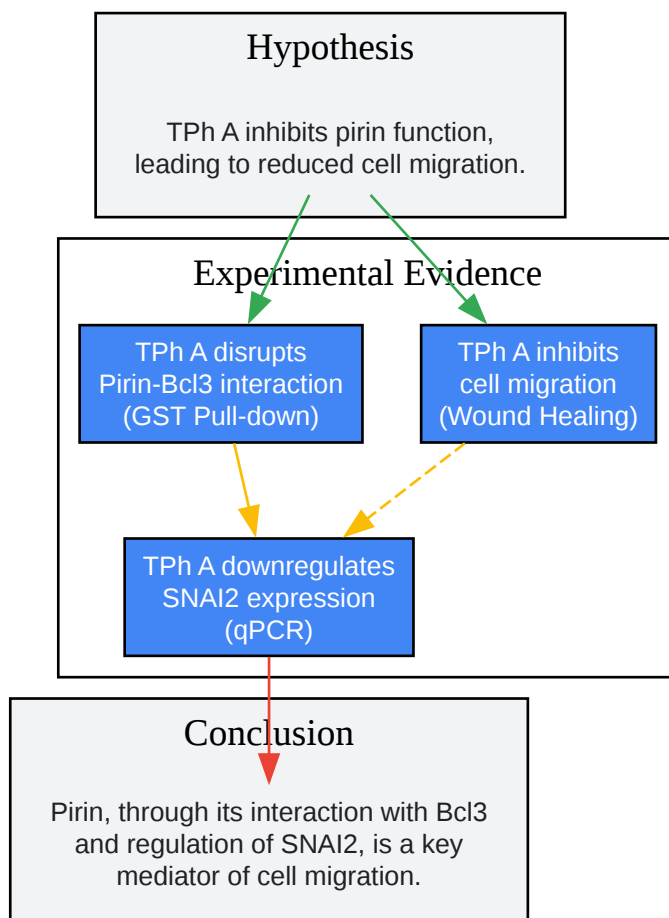
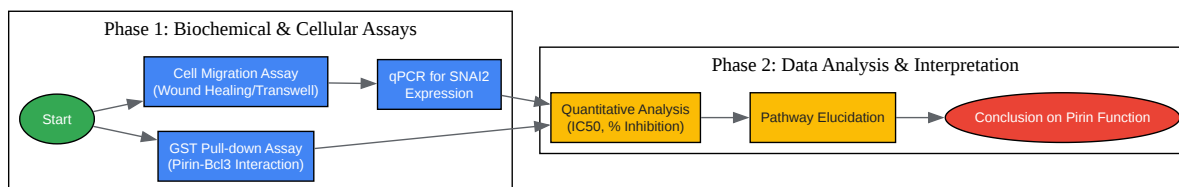
Parameter	Value	Cell Lines	Reference
Ki (Pirin Binding)	0.6 μ M	-	[1]
IC50 (Cytotoxicity, 48h)	>50 μ M	MCF7, MDA-MB231, HeLa, DU145, HepG2, A549, HT1080, WM266-4, SK-MEL-28	
27 μ M	PC3		
20 μ M	HL60		
26 μ M	HT29		

Table 2: Functional Inhibition of Melanoma Cell Migration by **TPh A**

TPh A Concentration	Wound Repair (% of Control)	Cell Line	Reference
1 μ M	~80%	WM266-4	
10 μ M	~50%	WM266-4	
50 μ M	~30%	WM266-4	

Mandatory Visualizations





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References

- 1. medchemexpress.com [medchemexpress.com]
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